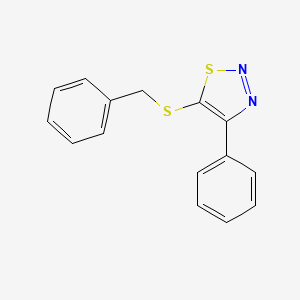

Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Description

Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at the 4-position and a benzylsulfanyl group at the 5-position. The 1,2,3-thiadiazole ring is known for its electron-deficient nature, making it reactive in nucleophilic and electrophilic substitutions.

Properties

IUPAC Name |

5-benzylsulfanyl-4-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S2/c1-3-7-12(8-4-1)11-18-15-14(16-17-19-15)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVYUURNQVGXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of benzyl chloride with 4-phenyl-1,2,3-thiadiazol-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, amines, thiols

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced sulfur-containing derivatives

Substitution: Substituted benzyl or phenyl derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its potential to inhibit cancer cell proliferation.

Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent. Its anticancer properties, in particular, have garnered significant interest for the development of new cancer treatments.

Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical products. Its stability and reactivity are advantageous for industrial applications.

Mechanism of Action

Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be compared with other thiadiazole derivatives to highlight its uniqueness:

1,2,4-Thiadiazole: Unlike 1,2,4-thiadiazole, which has a different arrangement of nitrogen and sulfur atoms, this compound exhibits distinct chemical and biological properties.

1,3,4-Thiadiazole: This is another common thiadiazole derivative with different substitution patterns. This compound’s unique substitution at the 5-position contributes to its specific reactivity and biological activities.

Thiazoles: Thiazoles are similar heterocyclic compounds but with a different ring structure. The presence of the thiadiazole ring in this compound imparts unique properties not found in thiazoles.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: The benzylsulfanyl group in the target compound enhances lipophilicity compared to the sulfone in Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone . Sulfones are more electron-withdrawing, reducing ring reactivity in electrophilic substitutions but improving thermal stability. Ethyl [(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate introduces an ester group, which increases polarity and may improve aqueous solubility compared to the benzyl sulfide . Replacing sulfur with oxygen (as in 5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole) reduces the electron-deficient character of the thiadiazole ring, altering its reactivity in cross-coupling reactions .

Physical and Chemical Properties

- Boiling Points : Ethyl [(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate has a high boiling point (415.7°C at 760 mmHg) due to its ester group and molecular weight .

Biological Activity

Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound that has drawn significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, antiviral, antioxidant, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.39 g/mol. The structure features a thiadiazole ring, which is crucial for its biological interactions. The unique combination of functional groups in this compound contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting essential cellular processes necessary for bacterial replication. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

This suggests its potential as a candidate for developing new antibiotics.

Antiviral Activity

The compound also demonstrates notable antiviral activity. Studies have shown that it can inhibit viral replication by interfering with viral enzymes and proteins involved in the viral life cycle. For example:

- Influenza Virus : In vitro studies indicated a significant reduction in viral titers upon treatment with the compound.

- HIV : Preliminary studies suggest that the compound may inhibit HIV replication through modulation of viral enzyme activity.

Antioxidant Properties

This compound has shown promising antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly important for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to exhibit cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical Cancer) | 30 | Inhibition of DNA synthesis |

| A549 (Lung Cancer) | 20 | Modulation of signaling pathways involved in proliferation |

These findings indicate that the compound may act through multiple mechanisms to exert its anticancer effects, including apoptosis induction and inhibition of cell proliferation .

Case Studies

One notable study evaluated the efficacy of this compound against human leukemia cells. The results demonstrated a marked decrease in cell viability at concentrations as low as 25 µM, highlighting its potential as an effective therapeutic agent in cancer treatment .

Another investigation focused on its use against parasitic infections. The compound displayed significant activity against Leishmania donovani promastigotes at concentrations comparable to standard treatments like amphotericin B .

Q & A

Q. What strategies improve synthetic efficiency in gram-scale production while minimizing hazardous byproducts?

- Green Chemistry Approaches :

- One-pot synthesis (): Combines sulfide formation and oxidation using Oxone-KBr, reducing solvent waste.

- Phase-transfer catalysis (): Enhances interfacial reactivity between aqueous and organic phases, lowering energy input.

- Microwave-assisted reactions (): Accelerate reaction times and improve yields compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.